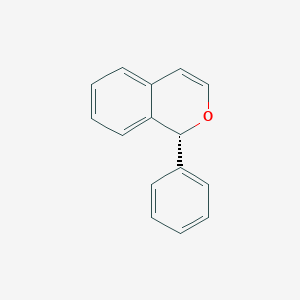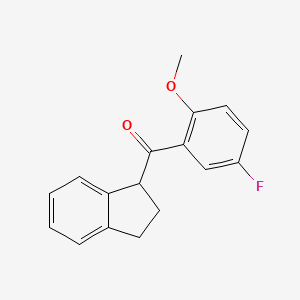![molecular formula C21H23NO B14175814 3-[(Diphenylmethoxy)methyl]-8-azabicyclo[3.2.1]oct-2-ene CAS No. 915098-14-5](/img/structure/B14175814.png)
3-[(Diphenylmethoxy)methyl]-8-azabicyclo[3.2.1]oct-2-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(Diphenylmethoxy)methyl]-8-azabicyclo[3.2.1]oct-2-ene is a complex organic compound that belongs to the family of tropane alkaloids.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Diphenylmethoxy)methyl]-8-azabicyclo[3.2.1]oct-2-ene typically involves multiple steps, starting from simpler organic molecules. One common method involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is the core structure of the compound . This process often requires the use of specific catalysts and controlled reaction conditions to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-[(Diphenylmethoxy)methyl]-8-azabicyclo[3.2.1]oct-2-ene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are crucial in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
3-[(Diphenylmethoxy)methyl]-8-azabicyclo[3.2.1]oct-2-ene has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-[(Diphenylmethoxy)methyl]-8-azabicyclo[3.2.1]oct-2-ene involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways and result in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
3-(Diphenylmethoxy)-8-methyl-8-azabicyclo[3.2.1]octane: This compound shares a similar core structure but differs in its functional groups.
8-Azabicyclo[3.2.1]octane derivatives: These compounds have variations in their substituents, leading to different biological activities and applications.
Uniqueness
The uniqueness of 3-[(Diphenylmethoxy)methyl]-8-azabicyclo[3.2.1]oct-2-ene lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
915098-14-5 |
|---|---|
Fórmula molecular |
C21H23NO |
Peso molecular |
305.4 g/mol |
Nombre IUPAC |
3-(benzhydryloxymethyl)-8-azabicyclo[3.2.1]oct-2-ene |
InChI |
InChI=1S/C21H23NO/c1-3-7-17(8-4-1)21(18-9-5-2-6-10-18)23-15-16-13-19-11-12-20(14-16)22-19/h1-10,13,19-22H,11-12,14-15H2 |
Clave InChI |
SMPYKNZUTXWWPB-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C=C(CC1N2)COC(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(3,5-Dimethoxyphenyl)methyl]decane-1-sulfonamide](/img/structure/B14175731.png)
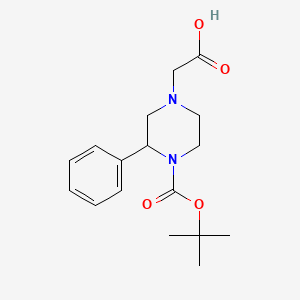
![4-[6-(Benzyloxy)hexyl]aniline](/img/structure/B14175745.png)
![1-(2-{Bis[2-(diphenylphosphanyl)ethyl]phosphanyl}ethyl)-1H-imidazole](/img/structure/B14175751.png)
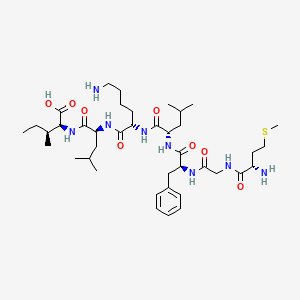
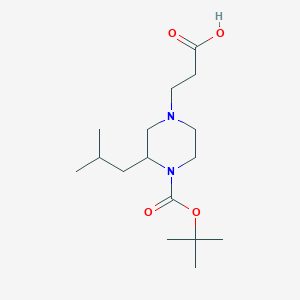
![(2S)-2-{[tert-Butyl(dimethyl)silyl]oxy}-5-(triethylsilyl)pent-4-ynal](/img/structure/B14175766.png)
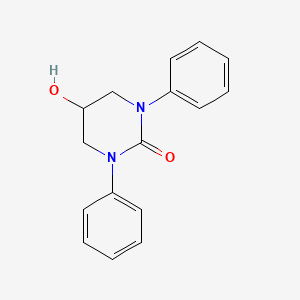
![N,N,N',N''-Tetramethyl-N'-[3-(triethoxysilyl)propyl]guanidine](/img/structure/B14175787.png)

